ethenyl acetate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate
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Overview
Description
The compound “ethenyl acetate; 2-ethylhexyl prop-2-enoate; methyl 2-methylprop-2-enoate” is a combination of three distinct chemical entities, each with unique properties and applications. 2-Ethylhexyl prop-2-enoate, commonly referred to as 2-ethylhexyl acrylate, is a clear, colorless liquid with a strong, sweet odor, used in the manufacture of adhesives, sealants, and coatings .
Preparation Methods
Ethenyl Acetate: Ethenyl acetate is synthesized through the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst. This process can be carried out in either the gas phase or the liquid phase . The gas phase method involves reacting ethylene, oxygen, and acetic acid at 160-180°C, while the liquid phase method uses palladium chloride and copper chloride as catalysts .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is prepared by the esterification of 2-ethylhexanol with acrylic acid in the presence of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone . The reaction is typically carried out under reflux conditions with toluene as an azeotroping agent to remove water formed during the reaction .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is produced through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis in the presence of water to form acetic acid and ethanol . It can also react with sodium hydroxide to produce sodium acetate and ethanol . These reactions are typically carried out under mild conditions.
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form high molecular weight polymers . This reaction can be initiated by heat, light, or peroxides . The polymerization process is often carried out in the presence of other monomers, such as vinyl acetate or styrene, to modify the properties of the resulting polymer .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate can undergo polymerization to form poly(methyl methacrylate) (PMMA) . This reaction is typically initiated by free radicals generated from peroxides or azo compounds . The polymerization process can be carried out in bulk, solution, or suspension .
Scientific Research Applications
Ethenyl Acetate: Ethenyl acetate is widely used as a solvent in the production of paints, coatings, and adhesives . It is also used in the decaffeination of coffee and tea . In scientific research, ethenyl acetate is used as a reagent in organic synthesis and as a solvent for chromatography .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of adhesives, sealants, and coatings due to its flexibility, durability, and resistance to weathering . It is also used in the manufacture of elastomers, leather finishing materials, and textiles . In scientific research, it is used as a monomer in the synthesis of various copolymers .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in a wide range of applications, including optical lenses, medical devices, and automotive parts . In scientific research, it is used as a monomer in the synthesis of various polymers and copolymers .
Mechanism of Action
Ethenyl Acetate: Ethenyl acetate acts as a solvent by dissolving various organic compounds through interactions with their molecular structures. It can also participate in esterification and hydrolysis reactions, where it acts as a reactant or product .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization, where the vinyl group reacts with free radicals to form long polymer chains . This process involves the formation of covalent bonds between the monomer units, resulting in high molecular weight polymers .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization through the formation of free radicals, which initiate the reaction by breaking the double bond in the monomer . The resulting polymer chains can have various properties depending on the reaction conditions and the presence of other monomers .
Comparison with Similar Compounds
Ethenyl Acetate: Similar compounds to ethenyl acetate include ethyl acetate, propyl acetate, and butyl acetate . Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate, which is widely used in adhesives and coatings .
2-Ethylhexyl Prop-2-enoate: Similar compounds to 2-ethylhexyl prop-2-enoate include butyl acrylate and methyl acrylate . 2-Ethylhexyl prop-2-enoate is unique due to its branched structure, which imparts flexibility and durability to the resulting polymers .
Methyl 2-Methylprop-2-enoate: Similar compounds to methyl 2-methylprop-2-enoate include ethyl methacrylate and butyl methacrylate . Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, a transparent thermoplastic with excellent optical properties .
Properties
CAS No. |
26794-25-2 |
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Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethenyl acetate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;3H,1H2,2H3 |
InChI Key |
ZWOBOGKYUUUUAL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |
Origin of Product |
United States |
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